molecular formula C9H7BrF3NO B1298567 N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS No. 41513-05-7

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1298567
CAS No.: 41513-05-7
M. Wt: 282.06 g/mol
InChI Key: AOHSBSXIGFIMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide typically involves the bromination of a trifluoromethyl-substituted phenyl compound followed by acetamidation. One common method includes the reaction of 4-bromo-3-(trifluoromethyl)aniline with acetic anhydride under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and acetamidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions

Properties

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSBSXIGFIMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351327
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41513-05-7
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41513-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-bromo-3-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-(trifluoromethyl)phenylamine (7.2 g, 30 mmol, Aldrich) and acetic anhydride (29 mL) was stirred at room temperature for 16 h. The reaction mixture was evaporated in vacuo to give the title product as a white solid which was used in the next step without additional purification. MS (ESI, pos. ion) m/z: 484.0 (M+1).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Customer
Q & A

Q1: How does the chemical structure of a trifluoromethyl tag impact its usefulness in 19F NMR protein studies?

A: The chemical environment surrounding the trifluoromethyl group significantly influences its 19F chemical shift sensitivity. Tags with greater sensitivity to changes in their surroundings, such as those influenced by nearby amino acid residues or conformational changes, are desirable. This sensitivity allows researchers to obtain more detailed information about protein structure and dynamics. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.